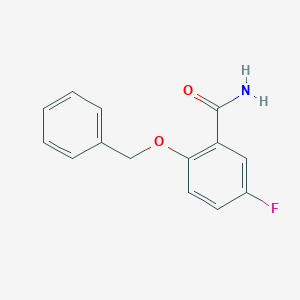

2-(Benzyloxy)-5-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-fluorobenzamide” would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms, the types of bonds, and the molecular weight of the compound.Chemical Reactions Analysis

The chemical reactivity of “this compound” would depend on the specific functional groups present in the molecule. The amide group might undergo hydrolysis, acylation, or reduction reactions. The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by techniques such as melting point analysis, solubility testing, and infrared spectroscopy . These techniques provide information about the compound’s intermolecular interactions, solubility in various solvents, and functional groups.Scientific Research Applications

Antimicrobial Activity

2-(Benzyloxy)-5-fluorobenzamide derivatives have been synthesized and show promising antimicrobial activity. Fluorine atoms in the benzoyl group enhance this antimicrobial effect against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Desai, Rajpara & Joshi, 2013).

Chemodivergent Synthesis

This compound plays a role in chemodivergent synthesis, where the use of different solvents can lead to the formation of diverse benzo-fused heterocycles. This has implications in developing new chemical entities for various applications (Chen, Wang & Hua, 2019).

Myocardial Perfusion Imaging

This compound analogs have been developed for myocardial perfusion imaging (MPI) with PET, showing high heart uptake and low background uptake, which is crucial for accurate cardiac imaging (Mou et al., 2012).

PET Imaging of Breast Cancer

Some fluorobenzamide derivatives, such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, have shown potential as PET imaging agents for breast cancer, demonstrating high uptake in tumors and potentially aiding in cancer diagnosis (Shiue et al., 2000).

Sigma-2 Receptor Imaging

Fluorobenzamide analogs have been synthesized for PET imaging of the sigma-2 receptor status in solid tumors, which could be instrumental in tumor diagnosis and treatment planning (Tu et al., 2007).

Safety and Hazards

Future Directions

The future directions for research on “2-(Benzyloxy)-5-fluorobenzamide” would depend on its intended use and observed properties. For example, if it shows promising biological activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Properties

IUPAC Name |

5-fluoro-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDXAODDXHVSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2424258.png)

![12-(2,5-dimethoxybenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2424259.png)

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate](/img/structure/B2424268.png)

![Tert-butyl 3-[methyl-[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2424272.png)